2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C25H22FN3O3S2 and its molecular weight is 495.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized as selective orally bioavailable threonine tyrosine kinase (ttk) inhibitors . TTK is a dual-specificity protein kinase that plays a key role in the control of the cell cycle and chromosomal segregation during mitosis.
Mode of Action
This inhibition could disrupt the normal cell cycle and prevent the proliferation of cancer cells .
Biochemical Pathways
By inhibiting TTK, these compounds can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
One of the representative compounds in the same series demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats .
Result of Action
If it acts as a ttk inhibitor, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S2/c26-17-10-8-16(9-11-17)20-14-33-23-22(20)24(31)29(18-5-2-1-3-6-18)25(28-23)34-15-21(30)27-13-19-7-4-12-32-19/h1-3,5-6,8-11,14,19H,4,7,12-13,15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRLJBVMQFLFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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